2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often utilize solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be high-yielding and scalable, suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated imidazo[1,2-a]pyridines .
Scientific Research Applications
2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of cyclin-dependent kinases (CDKs) and GABA A receptors, which play crucial roles in cell cycle regulation and neurotransmission, respectively .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saridipem: A sedative and anxiolytic drug.
Uniqueness
2-FLUORO-N-(4-{8-METHYLIMIDAZO[12-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to its specific fluorine substitution, which can significantly alter its biological activity and pharmacokinetic properties compared to other imidazo[1,2-a]pyridines .
Properties
Molecular Formula |
C21H16FN3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16FN3O/c1-14-5-4-12-25-13-19(24-20(14)25)15-8-10-16(11-9-15)23-21(26)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26) |
InChI Key |
QRTZYSAREISADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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